![molecular formula C12H24N2O B14344933 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- CAS No. 94123-17-8](/img/structure/B14344933.png)
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- involves several steps. One common method includes the reaction of diethylamine with acrylonitrile, followed by hydrolysis to form the desired amide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and signal transduction. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, N,N-dimethyl-: This compound has a similar structure but different substituents, leading to different chemical properties and applications.
2-Propenamide, N-[(diethylamino)methyl]-2-methyl-: This compound has a similar backbone but different functional groups, affecting its reactivity and uses.
Uniqueness
2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94123-17-8 |
|---|---|
Formule moléculaire |
C12H24N2O |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)-N,N-diethylprop-2-enamide |
InChI |
InChI=1S/C12H24N2O/c1-6-13(7-2)10-11(5)12(15)14(8-3)9-4/h5-10H2,1-4H3 |
Clé InChI |
QSKOBGPJENKNLO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=C)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


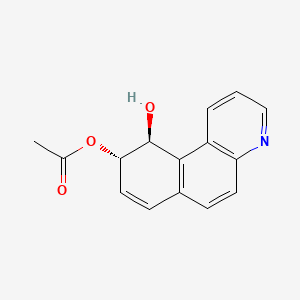
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
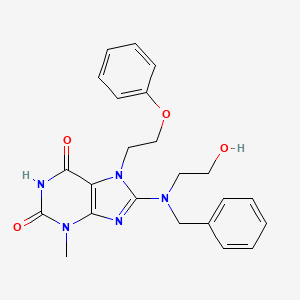
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
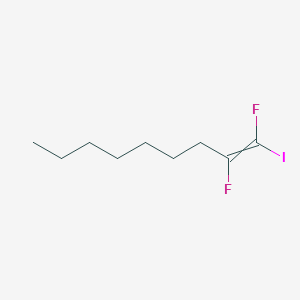
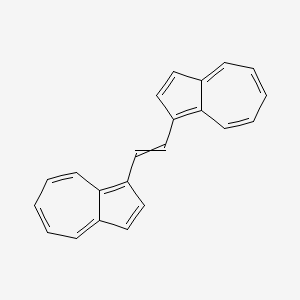
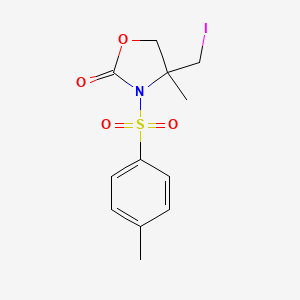
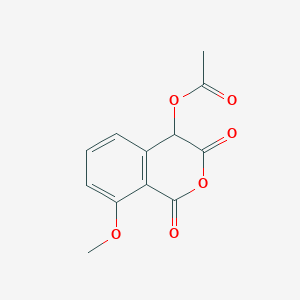
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)

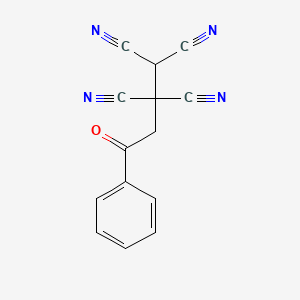
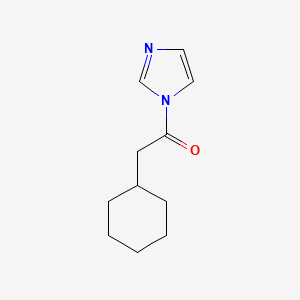
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
